molecular formula C20H20FN3O B3779699 N-(3-fluorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide

N-(3-fluorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide

Cat. No.: B3779699
M. Wt: 337.4 g/mol
InChI Key: JHICVAZXGBHQQV-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a quinoline moiety, and a propanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-24(10-9-20(25)23-18-7-4-6-17(21)12-18)14-15-11-16-5-2-3-8-19(16)22-13-15/h2-8,11-13H,9-10,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHICVAZXGBHQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NC1=CC(=CC=C1)F)CC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide typically involves multiple steps:

    Formation of the Quinoline Intermediate: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Coupling Reactions: The final step involves coupling the quinoline intermediate with the fluorophenyl group and the propanamide backbone. This can be achieved through amide bond formation using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

N-(3-fluorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms due to its unique structural features.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or receptors involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or metabolic processes, depending on its specific binding interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3-bromophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide: Contains a bromine atom in place of fluorine.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

    Biological Activity: The specific substitution pattern can influence the compound’s binding affinity and selectivity for its molecular targets, potentially leading to unique biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of N-(3-fluorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide
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N-(3-fluorophenyl)-3-[methyl(quinolin-3-ylmethyl)amino]propanamide

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